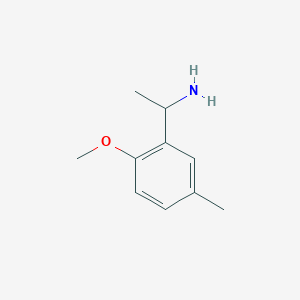
Ethyl cyclohexa-2,4-diene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl cyclohexa-2,4-diene-1-carboxylate, also known as ethyl 2,4-cyclohexadiene-1-carboxylate, is a chemical compound with the molecular formula C10H12O2. It is commonly used in scientific research due to its unique properties and applications.
Mecanismo De Acción
The mechanism of action of Ethyl cyclohexa-2,4-diene-1-carboxylate cyclohexa-2,4-diene-1-carboxylate is not fully understood. However, it is believed to act as a dienophile in the Diels-Alder reaction. It may also act as a nucleophile in certain chemical reactions.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on humans. However, it may have toxic effects if ingested or inhaled in large quantities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl cyclohexa-2,4-diene-1-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It is also stable under normal laboratory conditions. However, it has several limitations. It may be toxic if ingested or inhaled in large quantities. Additionally, it may react with other chemicals in the laboratory, leading to unwanted side reactions.
Direcciones Futuras
There are several future directions for the use of Ethyl cyclohexa-2,4-diene-1-carboxylate cyclohexa-2,4-diene-1-carboxylate in scientific research. One direction is the development of new drugs and pharmaceuticals using this compound as a building block. Another direction is the study of its chemical and physical properties, which may lead to the development of new materials and technologies. Additionally, it may be used in the development of new chemical reactions and mechanisms.
Métodos De Síntesis
Ethyl cyclohexa-2,4-diene-1-carboxylate can be synthesized using various methods. One of the most common methods is the Diels-Alder reaction, which involves the reaction of cyclohexadiene with this compound acrylate in the presence of a catalyst. Another method involves the reaction of cyclohexadiene with this compound vinyl ketone in the presence of a Lewis acid catalyst.
Aplicaciones Científicas De Investigación
Ethyl cyclohexa-2,4-diene-1-carboxylate has various applications in scientific research. It is commonly used as a building block in the synthesis of various organic compounds. It is also used in the development of new drugs and pharmaceuticals. Additionally, it is used in the study of chemical reactions and mechanisms.
Propiedades
Número CAS |
102653-27-0 |
|---|---|
Fórmula molecular |
C9H12O2 |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
ethyl cyclohexa-2,4-diene-1-carboxylate |
InChI |
InChI=1S/C9H12O2/c1-2-11-9(10)8-6-4-3-5-7-8/h3-6,8H,2,7H2,1H3 |
Clave InChI |
VPUMROAOIHYSPB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CC=CC=C1 |
SMILES canónico |
CCOC(=O)C1CC=CC=C1 |
Sinónimos |
2,4-Cyclohexadiene-1-carboxylicacid,ethylester(6CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B11249.png)
![[1,1'-Binaphthalene]-2,2'-dithiol](/img/structure/B11251.png)





![2(3H)-Benzothiazolethione, 3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-](/img/structure/B11261.png)
![Imidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B11262.png)




